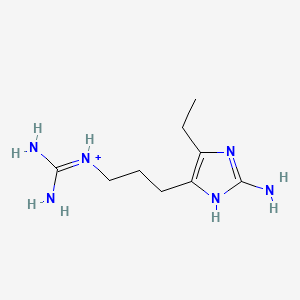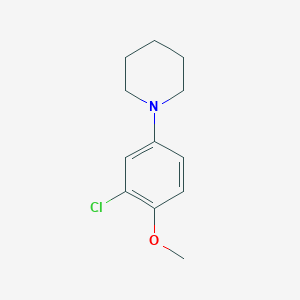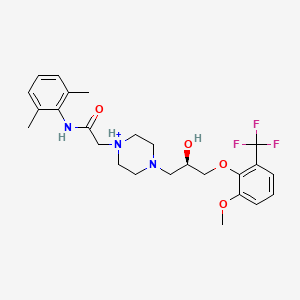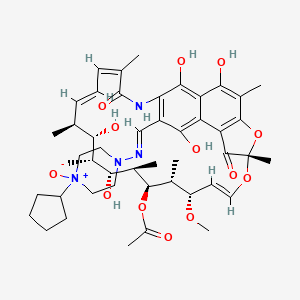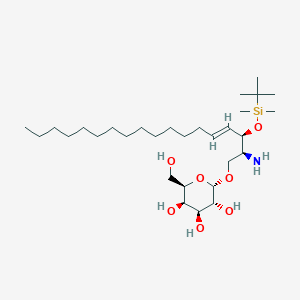
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine is a synthetic derivative of sphingosine, a type of sphingolipid. Sphingolipids are essential components of cell membranes and play crucial roles in cellular signaling and structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine involves multiple steps, starting from the basic sphingosine structure. The process typically includes:
Protection of the hydroxyl groups: The hydroxyl groups of sphingosine are protected using t-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.
Glycosylation: The protected sphingosine is then subjected to glycosylation with a galactose derivative to introduce the alpha-galactosyl group.
Deprotection: The final step involves the removal of the t-butyldimethylsilyl protecting groups to yield the desired compound.
Industrial Production Methods
While the detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid chemistry and to develop new synthetic methodologies.
Biology: The compound is employed in studies of cell membrane structure and function, as well as in investigations of cellular signaling pathways.
Medicine: Research into its potential therapeutic applications includes its role in modulating immune responses and its anti-tumor activity.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine: The parent compound, which lacks the alpha-galactosyl and t-butyldimethylsilyl groups.
Galactosylceramides: Compounds with a similar galactosyl group but different lipid backbones.
Other Sphingolipids: Such as ceramides and sphingomyelins, which have different head groups and functions.
Uniqueness
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine is unique due to its specific structural modifications, which confer distinct biological activities and research applications. Its ability to modulate PKC activity and hormone receptor function sets it apart from other sphingolipids .
Propiedades
Fórmula molecular |
C30H61NO7Si |
|---|---|
Peso molecular |
575.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H61NO7Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(38-39(5,6)30(2,3)4)23(31)22-36-29-28(35)27(34)26(33)25(21-32)37-29/h19-20,23-29,32-35H,7-18,21-22,31H2,1-6H3/b20-19+/t23-,24+,25+,26-,27-,28+,29-/m0/s1 |
Clave InChI |
QZWLHLCHICYAHX-ADRJBETJSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



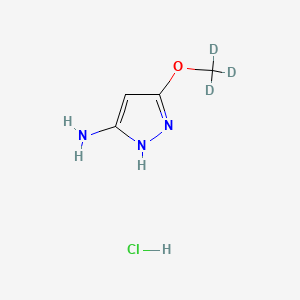
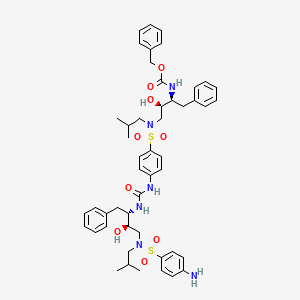
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)
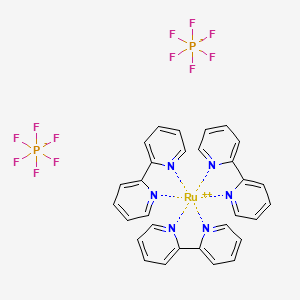


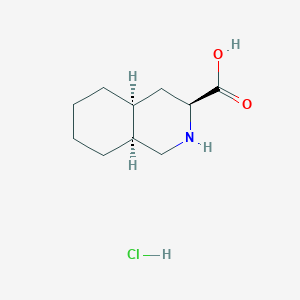
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
